molecular formula C11H21NO B13287791 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol

1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol

Cat. No.: B13287791
M. Wt: 183.29 g/mol
InChI Key: LNCYCQLYQNVSSZ-UHFFFAOYSA-N
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Description

1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol is a secondary amine-alcohol characterized by a cyclohexene ring connected via a methylene group to a 2-methylpropan-2-ol backbone.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C11H21NO/c1-11(2,13)9-12-8-10-6-4-3-5-7-10/h3-4,10,12-13H,5-9H2,1-2H3

InChI Key

LNCYCQLYQNVSSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1CCC=CC1)O

Origin of Product

United States

Chemical Reactions Analysis

1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexene ring and tertiary alcohol group contribute to its overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Research Implications

  • Synthetic Routes : Cyclohexene derivatives () suggest dehydration or Diels-Alder reactions could be applicable for synthesizing the target compound.
  • Pharmacological Potential: Amino-alcohols like those in exhibit adrenoceptor affinity, implying the target may have similar bioactivity if functional groups align with receptor-binding motifs.
  • Material Science: The cyclohexene moiety’s rigidity could enhance thermal stability in polymer matrices compared to flexible alkyl chains in analogues like 1-(diethylamino)-3-(naphthyloxy)propan-2-ol.

Biological Activity

1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol, also known by its CAS number 1247455-73-7, is a compound with a unique structural configuration that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol is C13H25NO2C_{13}H_{25}NO_2, with a molecular weight of approximately 227.34 g/mol. The compound features multiple functional groups, including an amino group and a cyclohexene moiety, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC13H25NO2
Molecular Weight227.34 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
XLogP31.5

The compound's biological activity is hypothesized to derive from its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural characteristics suggest potential roles in neurotransmission and cellular signaling.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclohexene have shown efficacy against various bacterial strains, suggesting that 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol may possess similar activity .
  • Neuroprotective Effects : Research into related compounds has highlighted neuroprotective effects in models of neurodegenerative diseases. The presence of the amino group may enhance interaction with neurotransmitter systems, potentially offering protective benefits against neuronal damage .
  • Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of structurally similar compounds on cancer cell lines have shown promising results. For example, derivatives of amino alcohols have been linked to inhibited proliferation in cancer cells, indicating that 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol could also demonstrate similar anti-cancer properties .

Toxicological Profile

While specific toxicity data for 1-[(Cyclohex-3-en-1-ylmethyl)amino]-2-methylpropan-2-ol is limited, related compounds have been evaluated for safety profiles. It is essential to conduct thorough toxicological assessments to ensure safe application in biomedical contexts.

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